5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-fluorophenol, 95%
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Overview
Description
5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-fluorophenol, 95% (5-EFPF-3FP) is a fluorinated phenol compound, which is widely used in scientific research due to its unique properties. This compound has a wide range of applications in organic synthesis, pharmaceuticals, and biochemistry. In
Mechanism of Action
The mechanism of action of 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-fluorophenol, 95% is not completely understood. However, it is believed that the compound acts as a proton donor, which increases the reactivity of organic molecules. Additionally, it is believed to act as an electron acceptor, which increases the reactivity of organic molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-fluorophenol, 95% are not fully understood. However, it is believed to have antioxidant properties, which may be beneficial in the treatment of certain diseases. Additionally, it has been shown to inhibit the activity of certain enzymes, which could have therapeutic implications.
Advantages and Limitations for Lab Experiments
The advantages of using 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-fluorophenol, 95% in lab experiments include its low cost and ease of synthesis. Additionally, it is highly soluble in organic solvents, which makes it easy to use in a variety of experiments. The main limitation of using 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-fluorophenol, 95% in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
The future directions of 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-fluorophenol, 95% research include further exploration of its mechanism of action, as well as its potential applications in the fields of biochemistry, pharmaceuticals, and organic synthesis. Additionally, further research is needed to explore the biochemical and physiological effects of the compound, as well as its potential therapeutic implications. Finally, further research is needed to explore the potential of 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-fluorophenol, 95% as a fluorescent dye in biochemistry and protein-protein interactions.
Synthesis Methods
5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-fluorophenol, 95% is synthesized through a two-step reaction. The first step involves the reaction of 4-fluorophenol and ethyl chloroformate to form the desired intermediate. The second step involves the reaction of the intermediate with 3-fluorophenol to form 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-fluorophenol, 95%. The reaction is carried out in a solvent such as acetonitrile, and the desired product is isolated by means of column chromatography.
Scientific Research Applications
5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-fluorophenol, 95% has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, and it is also used as a catalyst in the synthesis of pharmaceuticals. Furthermore, it is used as a fluorescent dye in biochemistry and in the study of protein-protein interactions. Additionally, it is used in the study of the structure and function of enzymes.
properties
IUPAC Name |
ethyl 2-fluoro-4-(3-fluoro-5-hydroxyphenyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O3/c1-2-20-15(19)13-4-3-9(7-14(13)17)10-5-11(16)8-12(18)6-10/h3-8,18H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJIPHRSTPUZDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)F)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684541 |
Source
|
Record name | Ethyl 3,3'-difluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00684541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261982-01-7 |
Source
|
Record name | Ethyl 3,3'-difluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00684541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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